9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene
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Overview
Description
9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene: is a complex organic compound with the molecular formula C34H20Br2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms at the 9 and 10 positions and naphthalene groups at the 2 and 6 positions. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene typically involves the bromination of 2,6-dinaphthalen-2-ylanthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing the reaction conditions to ensure high yield and purity, and implementing purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the anthracene core or the naphthalene groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms .
Scientific Research Applications
Chemistry: In chemistry, 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable in the study of photophysical properties and molecular interactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound could potentially be explored for their biological activity or as fluorescent probes in imaging techniques .
Industry: The primary industrial application of this compound is in the development of OLEDs. Its ability to emit blue light efficiently makes it a crucial component in the fabrication of high-performance OLED devices .
Mechanism of Action
The mechanism by which 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and naphthalene groups influences the compound’s photophysical properties, such as fluorescence and phosphorescence. These properties are exploited in OLEDs, where the compound acts as an emissive layer, converting electrical energy into light .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.
2,6-Dibromoanthracene: A simpler brominated anthracene compound.
9,10-Dibromoanthracene: Lacks the naphthalene groups present in 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene.
Uniqueness: this compound is unique due to the combination of bromine atoms and naphthalene groups, which confer distinct photophysical properties. This makes it particularly valuable in applications requiring efficient blue light emission .
Properties
Molecular Formula |
C34H20Br2 |
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Molecular Weight |
588.3 g/mol |
IUPAC Name |
9,10-dibromo-2,6-dinaphthalen-2-ylanthracene |
InChI |
InChI=1S/C34H20Br2/c35-33-30-16-14-28(26-12-10-22-6-2-4-8-24(22)18-26)20-32(30)34(36)29-15-13-27(19-31(29)33)25-11-9-21-5-1-3-7-23(21)17-25/h1-20H |
InChI Key |
VUXGFQFKELNMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C(=C5C=C(C=CC5=C4Br)C6=CC7=CC=CC=C7C=C6)Br |
Origin of Product |
United States |
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